ATP sel de disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

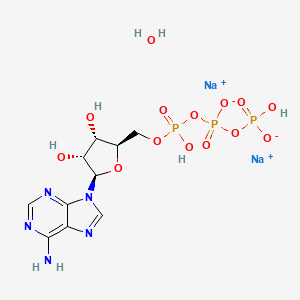

Le sel de disodium de l’adénosine 5’-triphosphate est un nucléotide qui joue un rôle crucial dans le transfert d’énergie cellulaire. On l’appelle souvent la « monnaie énergétique » de la cellule car il stocke et transporte l’énergie chimique dans les cellules. Ce composé est impliqué dans divers processus biologiques, notamment la contraction musculaire, la propagation de l’influx nerveux et la synthèse chimique .

Applications De Recherche Scientifique

Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in high-performance liquid chromatography.

Biology: It is essential for studying cellular metabolism, energy transfer, and signal transduction.

Medicine: It is used in diagnostic assays to measure cellular energy levels and in treatments for conditions like heart failure and muscle fatigue.

Industry: It is utilized in the development of biosensors and in the food industry for monitoring microbial contamination

Mécanisme D'action

Le sel de disodium de l’adénosine 5’-triphosphate stocke et transporte l’énergie chimique dans les cellules. Il est produit principalement dans les mitochondries par phosphorylation oxydative, catalysée par l’adénosine triphosphate synthase. L’énergie stockée dans l’adénosine 5’-triphosphate est libérée par hydrolyse, la convertissant en adénosine diphosphate et en phosphate inorganique. Cette énergie est ensuite utilisée pour alimenter divers processus cellulaires, notamment la contraction musculaire et le transport actif .

Analyse Biochimique

Biochemical Properties

ATP disodium salt plays a pivotal role in biochemical reactions by acting as an energy donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP disodium salt is a substrate for kinases, which phosphorylate other molecules, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger in signal transduction pathways . Additionally, ATP disodium salt provides the necessary energy for metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Cellular Effects

ATP disodium salt significantly influences cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism. For example, ATP disodium salt is crucial for muscle contraction, nerve impulse propagation, and biosynthetic reactions . It also affects cell viability, proliferation, and death by regulating energy availability and signal transduction .

Molecular Mechanism

At the molecular level, ATP disodium salt stores and transports chemical energy within cells. It binds to various biomolecules, facilitating enzyme activation or inhibition. For instance, ATP disodium salt is hydrolyzed by ATP synthase during oxidative phosphorylation to produce energy . It also plays a role in the synthesis of nucleic acids and acts as a neurotransmitter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ATP disodium salt can change over time. Its stability and degradation are crucial factors. ATP disodium salt solutions are mildly acidic and can degrade over time if not stored properly . Long-term studies have shown that ATP disodium salt can influence cellular functions such as energy metabolism and signal transduction over extended periods .

Dosage Effects in Animal Models

The effects of ATP disodium salt vary with different dosages in animal models. Studies have shown that higher doses can lead to increased blood flow and enhanced muscle performance . Excessive doses may result in toxic or adverse effects, such as impaired cellular function and metabolic imbalances .

Metabolic Pathways

ATP disodium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes like ATP synthase and serves as a coenzyme in various biochemical reactions. ATP disodium salt also affects metabolic flux and metabolite levels, playing a central role in energy metabolism .

Transport and Distribution

Within cells and tissues, ATP disodium salt is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it is synthesized and utilized for energy production . ATP disodium salt can also be found in the cytoplasm, where it participates in various cellular processes .

Subcellular Localization

ATP disodium salt is predominantly localized in the mitochondria, the powerhouse of the cell . It is also present in the cytoplasm and other organelles, where it plays a role in energy transfer and signal transduction. The subcellular localization of ATP disodium salt is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le sel de disodium de l’adénosine 5’-triphosphate peut être synthétisé par plusieurs méthodes. Une approche courante implique la phosphorylation enzymatique de l’adénosine diphosphate en utilisant l’adénosine triphosphate synthase. Ce processus nécessite généralement des conditions spécifiques, telles qu’un pH d’environ 7,0 et la présence d’ions magnésium .

Méthodes de production industrielle

Dans les environnements industriels, le sel de disodium de l’adénosine 5’-triphosphate est souvent produit par fermentation microbienne. Des micro-organismes tels qu’Escherichia coli sont génétiquement modifiés pour surproduire de l’adénosine triphosphate, qui est ensuite extrait et purifié .

Analyse Des Réactions Chimiques

Types de réactions

Le sel de disodium de l’adénosine 5’-triphosphate subit diverses réactions chimiques, notamment des réactions d’hydrolyse, de phosphorylation et d’oxydoréduction.

Réactifs et conditions courants

Hydrolyse : Cette réaction se produit en présence d’eau, décomposant l’adénosine 5’-triphosphate en adénosine diphosphate et en phosphate inorganique.

Phosphorylation : Cette réaction implique l’addition d’un groupe phosphate à l’adénosine 5’-triphosphate, souvent catalysée par des kinases.

Oxydoréduction : L’adénosine 5’-triphosphate peut participer à des réactions redox, en particulier dans la chaîne de transport des électrons au sein des mitochondries.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l’adénosine diphosphate, l’adénosine monophosphate et le phosphate inorganique .

Applications de la recherche scientifique

Le sel de disodium de l’adénosine 5’-triphosphate a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme substrat dans diverses réactions enzymatiques et comme standard en chromatographie liquide haute performance.

Biologie : Il est essentiel pour étudier le métabolisme cellulaire, le transfert d’énergie et la transduction du signal.

Médecine : Il est utilisé dans les tests diagnostiques pour mesurer les niveaux d’énergie cellulaire et dans les traitements de maladies comme l’insuffisance cardiaque et la fatigue musculaire.

Industrie : Il est utilisé dans le développement de biocapteurs et dans l’industrie alimentaire pour surveiller la contamination microbienne

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine diphosphate : Un nucléotide qui est un produit de l’hydrolyse de l’adénosine 5’-triphosphate et qui peut être hydrolysé davantage en adénosine monophosphate.

Adénosine monophosphate : Un nucléotide qui est un produit de l’hydrolyse de l’adénosine diphosphate et qui est impliqué dans diverses voies métaboliques.

Nicotinamide adénine dinucléotide : Une coenzyme impliquée dans les réactions redox et la production d’énergie.

Unicité

Le sel de disodium de l’adénosine 5’-triphosphate est unique en raison de son rôle central dans le transfert d’énergie dans les cellules. Contrairement aux autres nucléotides, il possède trois groupes phosphate, qui stockent une quantité importante d’énergie qui peut être facilement libérée pour alimenter les processus cellulaires .

Propriétés

Numéro CAS |

34369-07-8 |

|---|---|

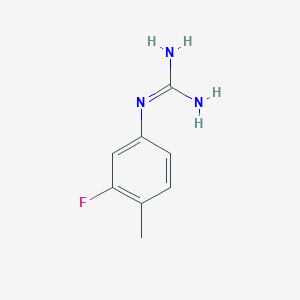

Formule moléculaire |

C10H16N5Na2O14P3 |

Poids moléculaire |

569.16 g/mol |

Nom IUPAC |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 |

Clé InChI |

NTBQNWBHIXNPRU-MSQVLRTGSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

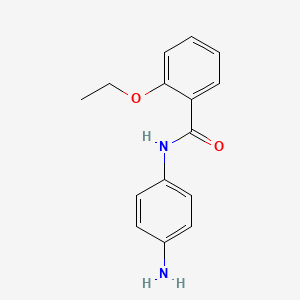

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)